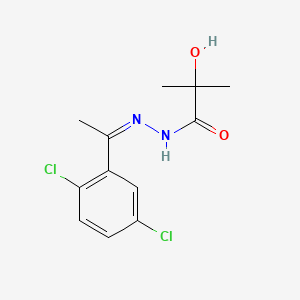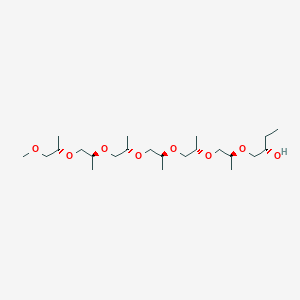
Octadecanoic acid, 2-hydroxy-3-(2-hydroxy-1-oxopropoxy)propyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified by the Unique Ingredient Identifier WAV5QA0M3V is known as Glyceryl 1-Lactate 3-Stearate. This compound is a derivative of glycerol, lactic acid, and stearic acid, and it is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Glyceryl 1-Lactate 3-Stearate is synthesized through the esterification of glycerol with lactic acid and stearic acid. The reaction typically involves heating glycerol with an excess of lactic acid and stearic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the esterification process, thereby driving the reaction to completion.
Industrial Production Methods
In industrial settings, the production of Glyceryl 1-Lactate 3-Stearate involves large-scale esterification processes. The reactants are mixed in large reactors equipped with heating and stirring mechanisms. The reaction mixture is heated to a specific temperature, usually between 150°C and 200°C, and maintained under these conditions for several hours. The product is then purified through distillation or crystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Glyceryl 1-Lactate 3-Stearate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back into glycerol, lactic acid, and stearic acid.
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Esterification and Transesterification: It can participate in further esterification or transesterification reactions with other alcohols or acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid under reflux conditions.
Major Products
Hydrolysis: Glycerol, lactic acid, and stearic acid.
Oxidation: Corresponding carboxylic acids.
Esterification: Various esters depending on the alcohol or acid used.
Scientific Research Applications
Glyceryl 1-Lactate 3-Stearate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Employed in the formulation of biological buffers and media.
Medicine: Utilized in the development of drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Applied in the production of cosmetics, personal care products, and food additives due to its emulsifying properties.
Mechanism of Action
The mechanism of action of Glyceryl 1-Lactate 3-Stearate involves its ability to interact with various molecular targets and pathways. In drug delivery systems, it acts as an emulsifier, enhancing the solubility and bioavailability of hydrophobic drugs. It can also interact with cell membranes, facilitating the transport of active ingredients into cells. The compound’s ester bonds can be hydrolyzed by enzymes, releasing the active components in a controlled manner.
Comparison with Similar Compounds
Similar Compounds
Glyceryl Monostearate: Similar in structure but contains only one stearic acid moiety.
Glyceryl Distearate: Contains two stearic acid moieties.
Glyceryl Lactate: Contains lactic acid but lacks the stearic acid component.
Uniqueness
Glyceryl 1-Lactate 3-Stearate is unique due to its combination of glycerol, lactic acid, and stearic acid, which imparts distinct emulsifying and stabilizing properties. This makes it particularly valuable in applications requiring both hydrophilic and lipophilic balance.
Properties
CAS No. |
50825-77-9 |
|---|---|
Molecular Formula |
C24H46O6 |
Molecular Weight |
430.6 g/mol |
IUPAC Name |
[2-hydroxy-3-(2-hydroxypropanoyloxy)propyl] octadecanoate |
InChI |
InChI=1S/C24H46O6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)29-19-22(26)20-30-24(28)21(2)25/h21-22,25-26H,3-20H2,1-2H3 |
InChI Key |
CNFBVKHISCKTDB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N'-[2-(diethylamino)ethyl]-4-ethoxybenzenecarboximidamide](/img/structure/B12774427.png)







